molecular formula C29H26N4OS B11516612 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Cat. No.: B11516612
M. Wt: 478.6 g/mol
InChI Key: LFMDUDPIQLCSSD-UHFFFAOYSA-N
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Description

2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)ethan-1-one is a complex organic compound that features a triazole ring and a carbazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the triazole ring, known for its stability and biological activity, combined with the carbazole unit, which is often found in bioactive molecules, makes this compound a promising candidate for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)ethan-1-one can be achieved through a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly for its potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The stability and electronic properties of the triazole and carbazole units make this compound suitable for use in organic electronics and photonics.

    Biological Studies: Its bioactive components can be used to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which could be a part of its mechanism in biological systems. The carbazole unit might interact with DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: These compounds share the triazole thiol moiety and exhibit similar biological activities.

    Carbazole Derivatives: Compounds containing the carbazole unit are known for their bioactivity and electronic properties.

Uniqueness

The combination of the triazole and carbazole units in 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)ethan-1-one is unique and offers a synergistic effect, enhancing its potential applications in various fields. The specific substitution pattern and the presence of the sulfanyl group further distinguish it from other similar compounds.

Properties

Molecular Formula

C29H26N4OS

Molecular Weight

478.6 g/mol

IUPAC Name

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C29H26N4OS/c34-28(33-25-17-9-7-15-23(25)24-16-8-10-18-26(24)33)20-35-29-31-30-27(19-21-11-3-1-4-12-21)32(29)22-13-5-2-6-14-22/h1-7,9,11-15,17H,8,10,16,18-20H2

InChI Key

LFMDUDPIQLCSSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NN=C(N4C5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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